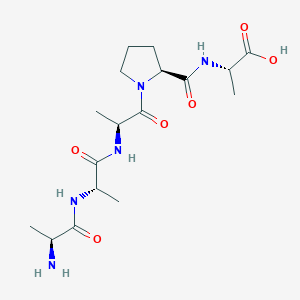
2-Phenylcyclohex-2-en-1-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclohex-2-en-1-one oxime is an organic compound with the molecular formula C12H13NO It is a derivative of cyclohexenone, where the oxime group is attached to the second carbon of the cyclohexene ring, and a phenyl group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylcyclohex-2-en-1-one oxime can be synthesized through the reaction of 2-phenylcyclohex-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:
[ \text{2-Phenylcyclohex-2-en-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohex-2-en-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
2-Phenylcyclohex-2-en-1-one oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Phenylcyclohex-2-en-1-one oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobic interactions and overall stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylcyclohexanone oxime
- 2-Phenylcyclohex-2-en-1-one
- Cyclohexanone oxime
Uniqueness
2-Phenylcyclohex-2-en-1-one oxime is unique due to the presence of both the phenyl and oxime groups on the cyclohexene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(NZ)-N-(2-phenylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H13NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8,14H,4-5,9H2/b13-12- |
InChI Key |
LTMMJYYLUGHQNF-SEYXRHQNSA-N |
Isomeric SMILES |
C1CC=C(/C(=N\O)/C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CC=C(C(=NO)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


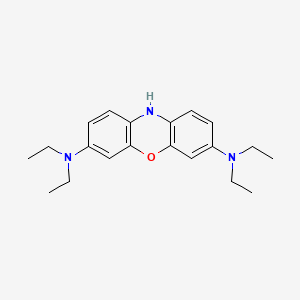
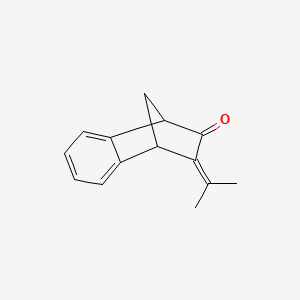
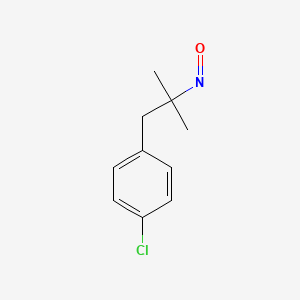
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
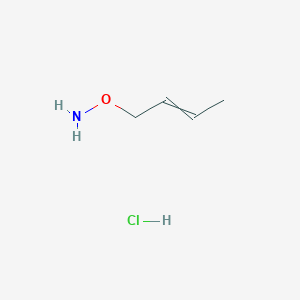
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
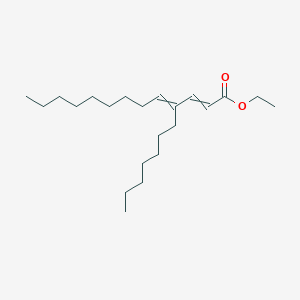
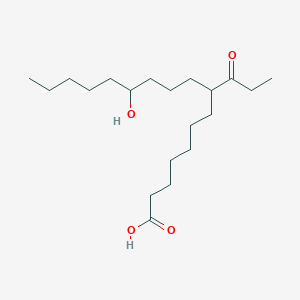
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
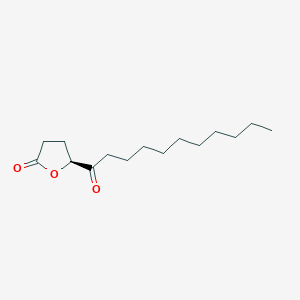
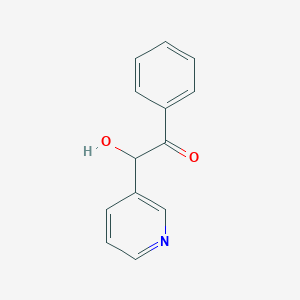
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
